molecular formula C28H56O4 B12675321 2,2-Bis(hydroxymethyl)butyl docosanoate CAS No. 94201-60-2

2,2-Bis(hydroxymethyl)butyl docosanoate

Cat. No.: B12675321
CAS No.: 94201-60-2
M. Wt: 456.7 g/mol
InChI Key: YCUULKHNJZXLCO-UHFFFAOYSA-N
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Description

2,2-Bis(hydroxymethyl)butyl docosanoate is an organic ester compound with the CAS Registry Number 94201-60-2 . It has a molecular formula of C28H56O4 and a molecular weight of 456.74 g/mol . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses or personal consumption. Researchers can analyze this compound using reverse-phase (RP) HPLC methods. One documented method uses a Newcrom R1 column with a mobile phase containing acetonitrile, water, and phosphoric acid; for mass spectrometry (MS) compatibility, the phosphoric acid can be replaced with formic acid . This liquid chromatography method is scalable and can be applied to the isolation of impurities in preparative separation, as well as in pharmacokinetic studies . The compound is also known by the synonyms Docosanoic acid, 2,2-bis(hydroxymethyl)butyl ester and EINECS 303-648-5 .

Properties

CAS No.

94201-60-2

Molecular Formula

C28H56O4

Molecular Weight

456.7 g/mol

IUPAC Name

2,2-bis(hydroxymethyl)butyl docosanoate

InChI

InChI=1S/C28H56O4/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-27(31)32-26-28(4-2,24-29)25-30/h29-30H,3-26H2,1-2H3

InChI Key

YCUULKHNJZXLCO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(CC)(CO)CO

Origin of Product

United States

Advanced Synthetic Methodologies for 2,2 Bis Hydroxymethyl Butyl Docosanoate and Its Precursors

Docosanoic Acid Esterification Strategies

The formation of the ester linkage in 2,2-Bis(hydroxymethyl)butyl docosanoate is a critical step, and various esterification strategies can be employed to achieve this transformation. These methods offer different advantages in terms of selectivity, reaction conditions, and environmental impact.

Catalytic Esterification for Selective Docosanoate Formation

Catalytic esterification is a widely used method for the synthesis of fatty acid esters. This process typically involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. Strong mineral acids, such as sulfuric acid, are effective catalysts for this reaction, driving it towards the formation of the ester by protonating the carbonyl group of the carboxylic acid, which enhances its electrophilicity. chemicalbook.comgoogle.com However, the use of strong, soluble acids can lead to challenges in product purification and potential side reactions.

To overcome these limitations, heterogeneous catalysts are often preferred. Solid acid catalysts, for instance, can be easily separated from the reaction mixture, simplifying the work-up process and allowing for catalyst recycling. The choice of catalyst and reaction conditions, such as temperature and the molar ratio of reactants, can significantly influence the reaction rate and yield.

A general representation of the acid-catalyzed esterification of docosanoic acid with 2,2-bis(hydroxymethyl)butanol is shown below:

Catalyst TypeAdvantagesDisadvantages
Homogeneous (e.g., H₂SO₄) High reaction ratesDifficult to separate from product, corrosive
Heterogeneous (e.g., Solid Acids) Easy separation, reusablePotentially lower activity than homogeneous catalysts

Enzymatic Synthesis Approaches for High Regioselectivity

Enzymatic catalysis offers a green and highly selective alternative to traditional chemical methods for ester synthesis. Lipases are a class of enzymes that are particularly effective in catalyzing esterification reactions. nih.gov These biocatalysts can operate under mild reaction conditions, often leading to higher product purity and reduced energy consumption.

One of the key advantages of enzymatic synthesis is the high degree of regioselectivity that can be achieved. nih.gov In the case of a polyol like 2,2-bis(hydroxymethyl)butanol, which has multiple hydroxyl groups, a lipase (B570770) can selectively catalyze the esterification of a specific hydroxyl group, leading to a more defined product. The use of immobilized enzymes, where the enzyme is attached to a solid support, further simplifies the process by allowing for easy recovery and reuse of the biocatalyst. nih.gov

Studies have shown that lipases can effectively catalyze the esterification of long-chain fatty acids (C8 to C22) with various sugar alcohols and other polyols. nih.gov The conversion rates can be significantly enhanced by optimizing reaction parameters such as temperature, pH, and the molar ratio of the acyl donor (docosanoic acid) to the acyl acceptor (2,2-bis(hydroxymethyl)butanol). nih.gov

ParameterOptimal Range/ConditionImpact on Reaction
Temperature 40-45°CAffects enzyme activity and reaction rate nih.gov
pH 5.5-7.5Influences the ionization state of the enzyme and substrates nih.gov
Molar Ratio (Acid:Alcohol) >2:1Higher ratios can enhance conversion nih.gov
Enzyme Immobilized LipaseAllows for easy separation and reuse nih.gov

Transesterification Processes for Structural Diversification

Transesterification is another powerful tool for the synthesis of esters, involving the reaction of an ester with an alcohol in the presence of a catalyst. google.comresearchgate.net This method is particularly useful for producing polyol esters from triglycerides, which are naturally occurring esters of fatty acids and glycerol (B35011). google.comresearchgate.net In this process, the fatty acid moieties of the triglyceride are transferred to the new polyol, in this case, 2,2-bis(hydroxymethyl)butanol.

This approach allows for the use of readily available natural oils and fats as starting materials. The reaction can be catalyzed by either acids or bases. researchgate.net The process can be driven to completion by removing the glycerol by-product. Transesterification can also be used to create a diverse range of esters by varying the starting triglyceride and the polyol.

Furthermore, polyol polyesters can be synthesized through the transesterification of a polyol with a lower alkyl fatty acid ester, such as a methyl ester. google.com This process is often coupled with the production of the lower alkyl esters themselves, creating an integrated and efficient synthetic route. google.com

Elaboration of the 2,2-Bis(hydroxymethyl)butanol Core

Multistep Synthetic Pathways from Simple Carbonyl Precursors (e.g., n-butyraldehyde and formaldehyde (B43269) reactions)

A common and efficient method for the synthesis of 2,2-bis(hydroxymethyl)butanol involves the reaction of n-butyraldehyde with formaldehyde. This reaction proceeds through an aldol (B89426) condensation mechanism. In the first step, n-butyraldehyde reacts with formaldehyde in the presence of a base catalyst to form 2,2-bis(hydroxymethyl)butanal (B3052497). google.com

The resulting aldehyde can then be reduced to the corresponding diol, 2,2-bis(hydroxymethyl)butanol. This reduction can be achieved using various reducing agents, with catalytic hydrogenation being a common and scalable method.

A patent describes a method for producing 2,2-bis(hydroxymethyl) butyrate (B1204436) by reacting methyl butyrate with formaldehyde in the presence of an organic alkali catalyst. google.com This is followed by hydrolysis under acidic conditions to yield the desired product. google.com This approach highlights the versatility of using different butyraldehyde (B50154) derivatives in the synthesis.

Role of Specific Catalytic Systems in Diol Synthesis

The choice of catalyst is critical in both the aldol condensation and the subsequent reduction step. For the initial condensation of n-butyraldehyde and formaldehyde, base catalysts are typically employed.

In the subsequent hydrogenation of the intermediate aldehyde to the diol, various catalytic systems can be utilized. For instance, the selective hydrogenation of a carbonyl group to a hydroxyl group can be achieved using catalysts such as platinum supported on MCM-41. rsc.org Research on the conversion of butanol to other products also sheds light on the types of catalysts that can be effective. For example, catalysts with a combination of acid, base, and metal sites have been shown to be effective in the transformation of butanol. These findings can be extrapolated to the design of efficient catalytic systems for the synthesis of 2,2-bis(hydroxymethyl)butanol.

Green Chemistry Considerations in Precursor Synthesis

The synthesis of the key precursor, 2,2-bis(hydroxymethyl)butanol, and its immediate antecedent, 2,2-bis(hydroxymethyl)butanal, is traditionally rooted in the aldol condensation of butyraldehyde with formaldehyde. researchgate.netgoogle.comwikipedia.org This foundational reaction, while effective, is undergoing significant refinement in line with the principles of green chemistry. The primary goals are to enhance atom economy, reduce waste (as measured by the E-factor), and utilize more environmentally benign catalysts and reaction media.

The classic approach often employs stoichiometric amounts of inorganic bases like sodium hydroxide (B78521) or calcium hydroxide, leading to high salt-containing waste streams and consequently a high E-factor. google.com Modern approaches are shifting towards the use of catalytic amounts of tertiary amines or anion-exchange resins. researchgate.net These catalytic methods not only simplify product purification but also significantly lower the environmental impact by reducing inorganic waste.

A notable advancement is the use of phase transfer catalysts, which can facilitate the reaction between the aqueous formaldehyde and the organic butyraldehyde phase, leading to high yields and selectivities under milder conditions. researchgate.net Furthermore, the direct synthesis of the corresponding carboxylic acid, 2,2-bis(hydroxymethyl)butanoic acid, can be achieved by reacting methyl butyrate with formaldehyde, followed by hydrolysis. This route offers advantages in terms of reaction efficiency and ease of product separation. google.com

The hydrogenation of 2,2-bis(hydroxymethyl)butanal to the target polyol, 2,2-bis(hydroxymethyl)butanol, represents the final step in this precursor synthesis. Catalytic hydrogenation is the preferred method, offering high atom economy.

Below is a comparative analysis of different catalytic systems for the synthesis of 2,2-bis(hydroxymethyl)butanal, a direct precursor to the polyol component.

Interactive Data Table: Catalytic Systems for 2,2-Bis(hydroxymethyl)butanal Synthesis

CatalystReactantsMolar Ratio (Butyraldehyde:Formaldehyde)SolventTemperature (°C)Yield (%)Reference
TriethylamineButyraldehyde, Formaldehyde~1:3WaterNot SpecifiedUnsatisfactory google.com
N-methylpyrrolidineButyraldehyde, Formaldehyde1:15WaterBoiling87 google.com
Calcium HydroxideButyraldehyde, Formaldehyde1:20Water16-2190.7 google.com
Anion-exchange ResinButyraldehyde, FormaldehydeNot SpecifiedWater60High Conversion researchgate.net

Convergent and Divergent Synthetic Routes to Target Architectures

The synthesis of 2,2-Bis(hydroxymethyl)butyl docosanoate can be approached from two distinct strategic standpoints: convergent and divergent synthesis. These methodologies offer different advantages in terms of efficiency and the potential for creating a library of related compounds.

Convergent Synthesis:

A typical convergent synthesis of 2,2-Bis(hydroxymethyl)butyl docosanoate would involve:

Synthesis of the Polyol: Preparation of 2,2-bis(hydroxymethyl)butanol through the aldol condensation of butyraldehyde and formaldehyde, followed by hydrogenation of the resulting 2,2-bis(hydroxymethyl)butanal. google.com

Activation of the Fatty Acid: Conversion of docosanoic acid to a more reactive derivative, such as an acid chloride (docosanoyl chloride) or an ester with a good leaving group (e.g., a methyl or ethyl ester).

Final Esterification: The reaction of the activated docosanoic acid derivative with 2,2-bis(hydroxymethyl)butanol to form the desired monoester. This final coupling step is crucial and can be catalyzed by acids or enzymes to ensure high selectivity towards the mono-esterified product.

Divergent Synthesis:

A divergent synthesis strategy begins with a central core molecule, in this case, 2,2-bis(hydroxymethyl)butanol, which is then sequentially reacted with different building blocks to generate a library of related compounds. This approach is particularly useful in materials science and drug discovery where the goal is to create and screen a variety of structurally related molecules for desired properties.

Starting with 2,2-bis(hydroxymethyl)butanol, a divergent synthesis could be employed to create a range of esters:

Selective Protection: One of the three hydroxyl groups of the polyol is selectively protected, leaving two free hydroxyl groups.

Esterification with Docosanoic Acid: The partially protected polyol is then reacted with docosanoyl chloride to form the docosanoate ester at one of the available hydroxyl groups.

Deprotection and Diversification: The protecting group is removed, and the remaining free hydroxyl group can then be reacted with a variety of other acyl chlorides or anhydrides to produce a library of different di-esters of 2,2-bis(hydroxymethyl)butanol, all containing the docosanoate moiety.

This divergent approach allows for the systematic modification of the molecule's architecture, enabling the exploration of structure-property relationships.

Sophisticated Analytical and Spectroscopic Characterization for Structural and Compositional Integrity

High-Resolution Spectroscopic Techniques

High-resolution spectroscopic methods are indispensable for the unambiguous confirmation of the molecular structure of 2,2-Bis(hydroxymethyl)butyl docosanoate, providing detailed information on its atomic connectivity and functional groups.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D, Solid-State NMR for structural confirmation)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules. For 2,2-Bis(hydroxymethyl)butyl docosanoate, a combination of 1D (¹H and ¹³C) and 2D NMR experiments would be utilized for complete structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of hydrogen atoms. For a related trimethylolpropane (B17298) (TMP) ester, characteristic signals are observed that can be extrapolated to the target molecule. biointerfaceresearch.comresearchgate.net The methylene (B1212753) protons adjacent to the ester oxygen (–CH₂–O–C=O) are expected to appear as a singlet at approximately 4.0 ppm. The protons of the two hydroxymethyl groups (–CH₂–OH) would likely resonate as a singlet around 3.6 ppm. The long alkyl chain of the docosanoate moiety would show a triplet for the terminal methyl group (–CH₃) near 0.88 ppm, a multiplet for the methylene group alpha to the carbonyl (–CH₂–C=O) around 2.3 ppm, and a large, overlapping multiplet for the numerous other methylene groups (–(CH₂)₁₉–) between 1.25 and 1.6 ppm. The ethyl group on the butanol backbone would present a quartet (–CH₂) and a triplet (–CH₃) in the upfield region.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical shifts of the individual carbon atoms. In analyses of similar polyol esters, the carbonyl carbon of the ester group (C=O) is typically found at a chemical shift of about 173-174 ppm. biointerfaceresearch.com The quaternary carbon of the butanol core (C(CH₂O)₃) would appear around 40-45 ppm. The carbons of the hydroxymethyl groups (–CH₂OH) and the ester-linked methylene group (–CH₂OC=O) are expected in the 60-65 ppm region. The carbons of the long docosanoate chain would have characteristic signals, with the terminal methyl carbon at approximately 14 ppm and the majority of the methylene carbons resonating in a dense band between 22 and 34 ppm.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm the connectivity between protons and carbons, solidifying the structural assignment by mapping the J-coupling networks and one-bond C-H correlations.

Solid-State NMR: For analyzing the compound in its solid form, solid-state NMR could provide insights into the crystalline and amorphous domains, molecular packing, and conformational details that are averaged out in solution-state NMR.

Expected ¹H and ¹³C NMR Chemical Shifts for 2,2-Bis(hydroxymethyl)butyl docosanoate

Functional GroupExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
Ester Carbonyl (-C =O)-~173.5
Ester Methylene (-O-C H₂-)~4.0 (s)~65.0
Hydroxymethyl (-C H₂-OH)~3.6 (s)~63.0
Quaternary Carbon (-C -(CH₂OH)₂)-~42.0
α-Methylene (-C H₂-C=O)~2.3 (t)~34.5
β-Methylene (-CH₂-C H₂-C=O)~1.6 (m)~25.0
Bulk Methylene (-(C H₂)₁₉-)~1.25 (m)~29.0-29.7
Terminal Methyl (-C H₃)~0.88 (t)~14.1
Core Ethyl (-C H₂-CH₃)~1.4 (q)~23.0
Core Methyl (-CH₂-C H₃)~0.85 (t)~7.5

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis (e.g., HR-ESI-MS)

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For 2,2-Bis(hydroxymethyl)butyl docosanoate (C₂₈H₅₆O₄), the expected exact mass can be calculated with high precision. Using a technique like High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS), the compound would likely be observed as protonated ([M+H]⁺), sodiated ([M+Na]⁺), or potassiated ([M+K]⁺) adducts in positive ion mode.

The fragmentation pattern observed in MS/MS experiments would further confirm the structure. Common fragmentation pathways for such esters would involve the neutral loss of the docosanoic acid moiety or cleavage at the ester linkage, yielding ions corresponding to the protonated 2,2-bis(hydroxymethyl)butanol and the acylium ion of docosanoic acid.

Predicted HRMS Data for 2,2-Bis(hydroxymethyl)butyl docosanoate (C₂₈H₅₆O₄)

Ion SpeciesCalculated Monoisotopic Mass (Da)
[M]456.41786
[M+H]⁺457.42514
[M+Na]⁺479.40708
[M+K]⁺495.38102

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Fingerprinting

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are fundamental for identifying the functional groups present in a molecule. researchgate.net

FT-IR Spectroscopy: The FT-IR spectrum of 2,2-Bis(hydroxymethyl)butyl docosanoate is expected to show several characteristic absorption bands. A strong, sharp peak corresponding to the ester carbonyl (C=O) stretching vibration is anticipated around 1740 cm⁻¹. asianpubs.orgasianpubs.org The presence of the two free hydroxyl groups would give rise to a broad O-H stretching band in the region of 3500-3200 cm⁻¹. Strong bands associated with the C-O stretching vibrations of the ester and alcohol functionalities would appear in the fingerprint region, typically between 1250 and 1000 cm⁻¹. shimadzu.itspectroscopyonline.com The long hydrocarbon chain will be evidenced by strong C-H stretching vibrations just below 3000 cm⁻¹ (aliphatic C-H) and C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹. journalajacr.com

Raman Spectroscopy: Raman spectroscopy provides complementary information. The C=O stretch is typically a weaker band in Raman compared to IR. However, the C-C skeletal vibrations and the C-H stretching and bending modes of the long alkyl chain often produce strong signals in the Raman spectrum, making it a valuable tool for studying the conformation and packing of the hydrocarbon chain.

Characteristic Vibrational Frequencies for 2,2-Bis(hydroxymethyl)butyl docosanoate

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Spectroscopy
Hydroxyl (-OH)O-H Stretch3500-3200 (broad)FT-IR
Alkyl C-HC-H Stretch2960-2850 (strong)FT-IR, Raman
Ester Carbonyl (C=O)C=O Stretch~1740 (strong)FT-IR
Alkyl C-HC-H Bend~1465, ~1375FT-IR, Raman
Ester/Alcohol C-OC-O Stretch1250-1000 (strong)FT-IR

Chromatographic Methodologies for Purity and Mixture Analysis

Chromatographic techniques are essential for separating 2,2-Bis(hydroxymethyl)butyl docosanoate from reaction precursors, byproducts, or other impurities, as well as for assessing its purity and thermal stability.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Profile and Thermal Stability Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile and semi-volatile compounds. Due to the relatively high molecular weight and low volatility of 2,2-Bis(hydroxymethyl)butyl docosanoate, high-temperature GC methods would be necessary. mdpi.comijcce.ac.ir The analysis could provide information on the presence of more volatile impurities.

Furthermore, GC-MS can be used to assess the thermal stability of the compound. By analyzing the degradation products formed at elevated injector temperatures, one can infer its stability. For quantitative analysis of the fatty acid component, the ester can be transesterified to its more volatile fatty acid methyl ester (FAME), which is then readily analyzed by GC-MS. researchgate.netuib.no

Liquid Chromatography Coupled with Mass Spectrometry (LC-MS/UPLC-MS)

For non-volatile components and for analyzing the intact molecule without the need for high temperatures, Liquid Chromatography-Mass Spectrometry (LC-MS) or Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) is the method of choice. nih.gov Reversed-phase LC, using a C18 or similar column, would be effective in separating the target compound from unreacted 2,2-bis(hydroxymethyl)butanol (which is highly polar) and any unreacted docosanoic acid. The mass spectrometer serves as a highly specific and sensitive detector, confirming the identity of the eluting peaks based on their mass-to-charge ratio, thus providing a robust method for purity assessment and quantitative analysis.

X-ray Diffraction Analysis for Crystalline and Supramolecular Assemblies

As of the latest available data, specific X-ray diffraction (XRD) studies on 2,2-Bis(hydroxymethyl)butyl docosanoate are not present in the public scientific literature. Consequently, detailed crystallographic data, including unit cell dimensions, space group, and atomic coordinates, remain uncharacterized.

The investigation of the crystalline and supramolecular structures of long-chain esters like 2,2-Bis(hydroxymethyl)butyl docosanoate through single-crystal or powder XRD analysis would be a valuable area for future research. Such studies are crucial for understanding the solid-state packing of the molecules, which is governed by intermolecular forces such as van der Waals interactions from the long alkyl chains and hydrogen bonding from the hydroxymethyl groups.

Theoretically, the amphiphilic nature of 2,2-Bis(hydroxymethyl)butyl docosanoate, with its long lipophilic docosanoate tail and the hydrophilic diol headgroup, suggests a potential for the formation of ordered supramolecular assemblies. These could include lamellar structures, where the alkyl chains interdigitate, and the hydroxyl groups form hydrogen-bonded networks, or other polymorphic forms depending on the crystallization conditions.

Without experimental XRD data, any depiction of its crystal structure or supramolecular arrangement would be purely speculative. Future research employing X-ray diffraction techniques would be necessary to provide empirical evidence of its solid-state architecture.

Mechanistic Investigations of Chemical Transformations and Reactivity of 2,2 Bis Hydroxymethyl Butyl Docosanoate

Hydroxyl Group Functionalization

The two primary hydroxyl groups in 2,2-bis(hydroxymethyl)butyl docosanoate are the main sites for further chemical modification, allowing for the synthesis of a variety of derivatives. Their reactivity is, however, modulated by the sterically hindered neopentyl-like scaffold.

The conversion of the hydroxyl groups of 2,2-bis(hydroxymethyl)butyl docosanoate to ethers can be achieved through Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl groups with a strong base to form alkoxides, followed by nucleophilic substitution with an alkyl halide. Due to the presence of two hydroxyl groups, a mixture of mono- and di-etherified products is possible. Selective mono-etherification can be challenging but may be achieved by using a stoichiometric amount of the base and alkylating agent. The use of a phase-transfer catalyst can facilitate the reaction between the aqueous base and the organic substrate. youtube.com

The alkylation of sterically hindered alcohols can be difficult due to competing elimination reactions. youtube.com For a molecule like 2,2-bis(hydroxymethyl)butyl docosanoate, the use of milder alkylating agents and careful control of reaction conditions would be crucial to favor substitution over elimination. The choice of base and solvent also plays a significant role; for instance, using a non-nucleophilic, sterically hindered base can minimize side reactions.

The remaining free hydroxyl groups of 2,2-bis(hydroxymethyl)butyl docosanoate can undergo further esterification with other carboxylic acids or their derivatives. This reaction can be catalyzed by acids or can proceed via the formation of a more reactive acyl chloride or anhydride (B1165640). The kinetics of esterification of neopentyl glycol (NPG), a structural analog, have been studied, and it was found that the formation of the monoester is significantly faster than the formation of the diester due to steric hindrance. researchgate.net A similar trend would be expected for 2,2-bis(hydroxymethyl)butyl docosanoate.

The esterification can be driven to completion by removing the water formed during the reaction, for example, by azeotropic distillation. finechem-mirea.ru The reaction conditions for the esterification of NPG with different carboxylic acids provide insight into the expected conditions for the subject compound.

Table 1: Kinetic Parameters for the Esterification of Neopentyl Glycol (NPG) with Acetic and 2-Ethylhexanoic Acids finechem-mirea.ru

Carboxylic AcidProductTemperature (°C)Reaction Time (h) for 95% Yield
Acetic AcidNPG Diacetate100-11020-22
2-Ethylhexanoic AcidNPG Di(2-ethylhexanoate)160-17026-28

This data is for Neopentyl Glycol, a structural analog, and is presented to provide an estimate of the reactivity of the hydroxyl groups in 2,2-bis(hydroxymethyl)butyl docosanoate.

The 1,3-diol arrangement in 2,2-bis(hydroxymethyl)butyl docosanoate allows for the potential of intramolecular cyclization reactions. For instance, reaction with aldehydes or ketones in the presence of an acid catalyst can lead to the formation of six-membered cyclic acetals. This is a common reaction for neopentyl glycol and other 1,3-diols. wikipedia.orgsynarchive.com The formation of these cyclic structures can be reversible.

Intramolecular condensation to form a cyclic ether is also a possibility, though it would likely require harsh conditions and a suitable leaving group on one of the hydroxyls. The Thorpe-Ingold effect suggests that the gem-disubstitution on the C2 carbon could favor cyclization. wikipedia.org

To achieve selective reactions at one hydroxyl group in the presence of the other, or to perform reactions on other parts of the molecule without affecting the hydroxyls, protecting group strategies are essential. organic-chemistry.org The two primary hydroxyls can be protected as a cyclic acetal (B89532) using an aldehyde or ketone. wikipedia.org For example, reaction with benzaldehyde (B42025) would form a benzylidene acetal, which can be later removed by hydrogenolysis or acidic hydrolysis.

For selective protection of one hydroxyl group, enzymatic or chemo-selective methods could be employed. Alternatively, the formation of a xanthate ester at one hydroxyl group could be a strategy for further functionalization, such as in deoxygenation reactions (Barton-McCombie deoxygenation) or for the introduction of other functional groups.

Ester Bond Hydrolysis and Transesterification Kinetics

The docosanoate ester bond is susceptible to hydrolysis under both acidic and basic conditions, and can also undergo transesterification.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the docosanoate ester can be hydrolyzed back to docosanoic acid and the parent diol, 2,2-bis(hydroxymethyl)butanol. The mechanism involves the protonation of the carbonyl oxygen of the ester, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. libretexts.org This is a reversible process, and the equilibrium can be shifted towards the products by using a large excess of water. libretexts.org

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, such as in the presence of sodium hydroxide (B78521), the ester undergoes saponification. wikipedia.org The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to yield a carboxylate salt (sodium docosanoate) and the diol. masterorganicchemistry.comlibretexts.org This reaction is effectively irreversible because the final step involves the deprotonation of the resulting carboxylic acid by the strong base, which drives the reaction to completion. masterorganicchemistry.com The kinetics of hydrolysis of long-chain esters have been shown to be influenced by factors such as the chain length of the fatty acid. royalsocietypublishing.org

Table 2: General Comparison of Acid- and Base-Catalyzed Ester Hydrolysis

FeatureAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis (Saponification)
Catalyst Strong Acid (e.g., HCl, H₂SO₄)Strong Base (e.g., NaOH, KOH)
Reversibility ReversibleIrreversible
Products Carboxylic Acid + AlcoholCarboxylate Salt + Alcohol
Key Intermediate Protonated CarbonylTetrahedral Intermediate
Driving Force Excess WaterDeprotonation of Carboxylic Acid

Enzyme-Mediated Transesterification for Biodiesel Analogs or Polymeric Modifications

The enzymatic transesterification of 2,2-bis(hydroxymethyl)butyl docosanoate represents a green and highly selective method for the synthesis of biodiesel analogs and for polymeric modifications. This biocatalytic approach, typically employing lipases, offers an alternative to conventional chemical catalysis, operating under milder conditions and minimizing the formation of byproducts.

The general mechanism for lipase-catalyzed transesterification involves the reaction of the ester with an alcohol, leading to the exchange of the alkoxy group. In the context of 2,2-bis(hydroxymethyl)butyl docosanoate, this could involve reaction with a simple alcohol like methanol (B129727) or ethanol (B145695) to produce docosanoic acid methyl or ethyl ester (a biodiesel analog) and 2-ethyl-2-(hydroxymethyl)-1,3-propanediol. Alternatively, the hydroxyl groups on the 2,2-bis(hydroxymethyl)butyl moiety could undergo transesterification with other esters, opening pathways for polymeric modifications.

Lipases, such as those from Candida antarctica (lipase B, CALB), Rhizomucor miehei, and Pseudomonas cepacia, are commonly employed for these transformations due to their high activity and stability. The catalytic cycle of lipase (B570770) in a transesterification reaction can be summarized in a few key steps. Initially, the lipase's active site, which contains a catalytic triad (B1167595) of serine, histidine, and aspartate, is activated. The serine's hydroxyl group performs a nucleophilic attack on the carbonyl carbon of the ester substrate (2,2-bis(hydroxymethyl)butyl docosanoate), forming a tetrahedral intermediate. This intermediate then collapses, releasing the alcohol (2-ethyl-2-(hydroxymethyl)-1,3-propanediol) and forming an acyl-enzyme complex. Subsequently, a nucleophilic attack by an alcohol molecule on the acyl-enzyme intermediate leads to the formation of a new ester and the regeneration of the free enzyme.

Several factors influence the efficiency of enzyme-mediated transesterification, including the choice of enzyme, solvent, temperature, and the nature of the substrates. For long-chain fatty acid esters like docosanoates, the reaction is often carried out in a non-aqueous or micro-aqueous environment to suppress the competing hydrolysis reaction. The use of immobilized enzymes is also a common strategy to enhance stability, reusability, and ease of separation from the reaction mixture.

While specific research on the enzyme-mediated transesterification of 2,2-bis(hydroxymethyl)butyl docosanoate is not extensively documented in publicly available literature, the principles governing the transesterification of other long-chain fatty acid esters are directly applicable. For instance, studies on the lipase-catalyzed synthesis of various polyesters and biodiesel from other long-chain fatty acids and polyols provide a strong basis for predicting the behavior of this specific compound. mdpi.comnih.gov

Below is a data table summarizing typical enzymes and reaction conditions for the transesterification of long-chain fatty acid esters, which would be relevant for 2,2-bis(hydroxymethyl)butyl docosanoate.

Enzyme SourceSubstratesSolventTemperature (°C)Key Findings
Candida antarctica Lipase B (CALB)Dimethyl 2,5-furandicarboxylate, 3,4-bis(hydroxymethyl)furan, aliphatic diolsDiphenyl ether90Successful synthesis of furan-based copolyesters, demonstrating the feasibility of polymerizing diols and diesters. nih.gov
Pseudomonas cepaciaPalm oil, methanolSolvent-free40Effective for biodiesel production, showcasing the conversion of long-chain triglycerides.
Rhizomucor mieheiCod liver oil, caprylic acidSolvent-free60High activity in acidolysis, a related transesterification reaction, for producing structured lipids.

Polymerization and Crosslinking Reaction Mechanisms

Free Radical Polymerization Involving Acrylate (B77674) Derivatives (e.g., 2,2-Bis(hydroxymethyl)butyl acrylate)

The acrylate derivative, 2,2-bis(hydroxymethyl)butyl acrylate, is a multifunctional monomer capable of undergoing free-radical polymerization to form highly crosslinked polymer networks. mdpi.com This process is typically initiated by photolysis or thermal decomposition of a radical initiator. The presence of the acrylate group provides the site for polymerization, while the two hydroxyl groups can be used for subsequent reactions or to modify the properties of the final polymer.

The free-radical polymerization of multifunctional acrylates like 2,2-bis(hydroxymethyl)butyl acrylate proceeds through the classical steps of initiation, propagation, and termination.

Initiation: The process begins with the generation of free radicals from an initiator molecule, often a photoinitiator such as a benzoin (B196080) ether or a thermal initiator like azobisisobutyronitrile (AIBN). These primary radicals then react with an acrylate monomer to form a monomer radical.

Propagation: The newly formed monomer radical adds to another monomer, and this process repeats, leading to the growth of a polymer chain. In the case of multifunctional acrylates, the pendant acrylate groups on the polymer chains can also react, leading to the formation of a crosslinked network.

Termination: The growth of polymer chains is terminated by the combination or disproportionation of two growing radical chains.

The kinetics of the polymerization of multifunctional acrylates can be complex. Autoacceleration, also known as the gel effect or Trommsdorff–Norrish effect, is often observed. imaging.org This phenomenon is characterized by a significant increase in the rate of polymerization and is attributed to a decrease in the termination rate as the viscosity of the system increases, which hinders the diffusion of the large polymer radicals. imaging.org

Photopolymerization is a particularly attractive method for curing coatings and inks based on multifunctional acrylates due to its high speed and spatial control. mdpi.com The rate of photopolymerization is influenced by factors such as the concentration of the photoinitiator, light intensity, and the functionality of the monomer. imaging.org

Monomer TypeFunctionalityInitiator TypeKey Kinetic Observations
Diacrylate2PhotoinitiatorExhibits autoacceleration; final conversion is dependent on light intensity and initiator concentration. imaging.org
Triacrylate3PhotoinitiatorHigher reaction rate compared to diacrylates; achieves higher crosslink density. imaging.org
Tetraacrylate4PhotoinitiatorEven faster reaction rates but may have lower final conversion due to restricted mobility in the highly crosslinked network. imaging.org

Polycondensation Reactions for Polyurethane and Polyester (B1180765) Synthesis (e.g., with 2,2-bis(hydroxymethyl)butyric acid)

The derivative, 2,2-bis(hydroxymethyl)butyric acid, is a versatile monomer for the synthesis of polyesters and polyurethanes through polycondensation reactions. Its structure, featuring two hydroxyl groups and one carboxylic acid group, allows for the formation of hyperbranched polymers or its use as a chain extender or crosslinker. researchgate.netresearchgate.net

Polyester Synthesis:

In polyester synthesis, 2,2-bis(hydroxymethyl)butyric acid can self-condense or react with other diols and diacids to form a variety of polyester architectures. researchgate.netrsc.org The reaction typically proceeds via direct esterification, where the carboxylic acid group of one monomer reacts with a hydroxyl group of another, releasing water as a byproduct. This process is usually catalyzed by an acid catalyst, such as p-toluenesulfonic acid, and is driven to completion by the removal of water. researchgate.net

The synthesis of hyperbranched polyesters from 2,2-bis(hydroxymethyl)butyric acid has been reported, where the monomer's AB2 structure (A = carboxylic acid, B = hydroxyl) leads to a dendritic architecture. researchgate.net The degree of branching in these polymers can be controlled by the reaction conditions and the use of a core molecule. researchgate.net These hyperbranched polyesters exhibit interesting properties such as low viscosity and high solubility.

Core MoleculeCatalystMn ( g/mol )Degree of BranchingGlass Transition Temperature (°C)
1,1,1-tris(hydroxymethyl)propanep-toluenesulfonic acid500-20000.32-0.53Dependent on molecular weight
1,3,5-tris(2-hydroxyethyl)cyanuric acidScandium trifluoromethanesulfonate500-20000.32-0.53Dependent on molecular weight

Data adapted from a study on hyperbranched polyesters from 2,2-bis(hydroxymethyl)butyric acid. researchgate.net

Polyurethane Synthesis:

In polyurethane synthesis, 2,2-bis(hydroxymethyl)butyric acid can be used as a chain extender. researchgate.net The synthesis of polyurethanes typically involves the reaction of a diisocyanate with a polyol to form a prepolymer, which is then chain-extended with a low molecular weight diol. The hydroxyl groups of 2,2-bis(hydroxymethyl)butyric acid react with the isocyanate groups to form urethane (B1682113) linkages, while the carboxylic acid group can be neutralized to introduce ionic centers into the polymer backbone, leading to the formation of polyurethane ionomers. google.com These ionomers can be dispersed in water to form stable aqueous polyurethane dispersions, which are used in a variety of applications, including coatings and adhesives. imaging.org

Crosslinking Pathways in Thermosetting Polymer Systems

The diol functionality of 2,2-bis(hydroxymethyl)butyl docosanoate and its derivatives, such as 2,2-bis(hydroxymethyl)butyric acid, allows for their incorporation into thermosetting polymer systems as crosslinking agents. researchgate.netmdpi.com Thermosets are polymers that are irreversibly cured to form a rigid, three-dimensional network. researchgate.net This crosslinking provides the material with high thermal stability, rigidity, and solvent resistance. researchgate.net

Polyurethane Thermosets:

In polyurethane thermoset systems, polyols are reacted with polyisocyanates at an NCO:OH ratio greater than 1 to form an isocyanate-terminated prepolymer. This prepolymer is then cured by reacting with a crosslinking agent, which can be a polyol or a polyamine. The hydroxyl groups of 2,2-bis(hydroxymethyl)butyl docosanoate or its derivatives can react with the excess isocyanate groups in the prepolymer, leading to the formation of a crosslinked network. researchgate.netacs.org The long docosanoate chain would act as a flexible spacer, potentially imparting toughness and flexibility to the thermoset, while the diol moiety provides the crosslinking sites. The general reaction involves the addition of the hydroxyl groups across the N=C double bond of the isocyanate group to form urethane linkages. researchgate.net

Polyester Thermosets:

In the context of unsaturated polyester resins, a diol such as 2,2-bis(hydroxymethyl)butyl docosanoate can be incorporated during the synthesis of the polyester backbone through condensation polymerization with a diacid and a glycol. If an unsaturated diacid like maleic anhydride is also included, the resulting polyester will contain double bonds along its chain. This unsaturated polyester can then be dissolved in a reactive diluent like styrene (B11656) and cured via free-radical polymerization, often initiated by a peroxide, to form a crosslinked thermoset. The long docosanoate chain would be expected to influence the flexibility and hydrophobicity of the final thermoset.

The use of long-chain diols as crosslinkers can significantly influence the properties of the resulting thermoset. researchgate.net The long, flexible chains can increase the distance between crosslinks, which may lead to a lower crosslink density and increased flexibility. Conversely, the bulky nature of the docosanoate chain could also introduce steric hindrance, affecting the curing kinetics and the final network structure.

Advanced Materials Science Applications and Polymer Chemistry Research

Engineering of Polymeric Systems

The bifunctional nature of 2,2-Bis(hydroxymethyl)butyl docosanoate, possessing both reactive hydroxyl groups and a long, flexible hydrocarbon tail, makes it a valuable component in the synthesis of several high-performance polymers.

Water-based Polyurethanes and Dispersions

In the realm of water-based polyurethanes (WPUs), the incorporation of diols is fundamental to building the polymer backbone. While traditional systems often rely on shorter-chain diols, the use of 2,2-Bis(hydroxymethyl)butyl docosanoate introduces a significant long-chain aliphatic character. The two hydroxyl groups can react with diisocyanates to form the urethane (B1682113) linkages, integrating the docosanoate chain into the polymer structure. This modification is anticipated to have several effects on the resulting polyurethane dispersion. scispace.comglobethesis.com

The long C22 chain can act as an internal plasticizer, enhancing the flexibility and softness of the final polyurethane film. researchgate.net Furthermore, the hydrophobic nature of the docosanoate tail can improve the water resistance of the cured coating. researchgate.net The presence of such a bulky side chain can also influence the morphology of the polyurethane, potentially leading to a more amorphous and heterogeneous structure, which can be beneficial for film formation. researchgate.net In some cases, the use of long-chain diols can also enhance thermal stability. researchgate.net

A related compound, 2,2-bis(hydroxymethyl)butyric acid, is utilized as a crosslinking and hydrophilic agent in water-soluble polyurethane systems, highlighting the utility of the 2,2-bis(hydroxymethyl)alkyl structure in this polymer class. chemicalbook.com The properties of polyurethane dispersions are heavily influenced by the chemical structure of the components, including the type of polyol and chain extender used. researchgate.net

High-Performance Polyester (B1180765) Resins and Composites

Polyester resins are synthesized through the polycondensation reaction of diols and diacids. The inclusion of 2,2-Bis(hydroxymethyl)butyl docosanoate as a comonomer in polyester synthesis can significantly modify the resin's properties. The long aliphatic chain of the docosanoate moiety can disrupt the regular packing of polymer chains, leading to a decrease in crystallinity and an increase in flexibility. This can be particularly advantageous in applications requiring less brittle materials.

The incorporation of fatty acid-based components is a known strategy for creating polyester resins with specific characteristics. For instance, fatty acid-based polyester resins with short oil lengths are used in aqueous dispersions for coatings. google.com The docosanoate chain within the polyester backbone would also be expected to enhance the hydrophobicity of the resin, improving its resistance to moisture. The use of bio-based diols like 2,5-bis(hydroxymethyl)furan in polyester synthesis has demonstrated that the properties of the resulting polymer can be tailored by the choice of the comonomer. nih.gov

The general structure of the diol plays a crucial role in the final properties of the polyester. Studies on polyesters based on bis-(2-hydroxypropyl terephthalate) have shown that the mechanical properties can be tuned through the formulation. researchgate.net

Epoxy Resin Systems with Tailored Properties

While not a primary component in the backbone of epoxy resins, 2,2-Bis(hydroxymethyl)butyl docosanoate can be utilized as a reactive modifier to enhance specific properties, particularly toughness and flexibility. Cured epoxy resins are often characterized by their rigidity and brittleness, which can be a limitation in certain applications. researchgate.net

The hydroxyl groups of 2,2-Bis(hydroxymethyl)butyl docosanoate can react with the epoxy groups of the resin, chemically incorporating the long docosanoate chain into the crosslinked network. This long, flexible chain can act as an internal plasticizer, increasing the free volume and allowing for greater molecular motion, which in turn improves the impact resistance and toughness of the cured epoxy. researchgate.net The modification of epoxy resins with fatty acids or their esters is a well-established method for improving toughness. tu.edu.yeresearchgate.net This modification can lead to a second-phase separation of a rubbery, low-Tg material within the epoxy matrix, which is effective at dissipating energy from an impact. pcimag.comrbhltd.com

The introduction of long-chain carboxylate molecules has been shown to enhance the hydrophobicity of coatings. The incorporation of fatty acid-modified epoxy resins can lead to an increase in both flexural and impact strength. researchgate.net

Role in Cyclic Olefin Copolymers and Blends for Optical and Barrier Applications

Cyclic olefin copolymers (COCs) are a class of amorphous polymers known for their excellent optical clarity, low birefringence, high moisture barrier properties, and good heat resistance. wikipedia.org They are typically produced by the copolymerization of a cyclic olefin monomer, such as norbornene, with an alpha-olefin like ethene. wikipedia.org

While direct polymerization of a large, functionalized monomer like 2,2-Bis(hydroxymethyl)butyl docosanoate into a COC backbone might be challenging due to steric hindrance and potential catalyst interaction with the hydroxyl groups, it could theoretically be incorporated as a functional comonomer. The introduction of such a long alkyl chain would be expected to influence the polymer's physical properties. It could potentially lower the glass transition temperature (Tg) and increase the free volume, which might affect the gas barrier properties. The long alkyl chains could also impact the rheological properties of the polymer melt. researchgate.net

Research has been conducted on the synthesis of hydroxy-functionalized COCs, demonstrating that functional groups can be incorporated into the polymer structure. nih.gov Furthermore, the incorporation of ester groups into cyclic olefin polymers has been achieved through ring-opening metathesis polymerization, indicating that it is possible to create COPs with functional side chains. mdpi.com The properties of such copolymers are influenced by the type and concentration of the comonomer. researchgate.net

Surface Modification and Coating Technologies

The unique combination of reactive functional groups and a long hydrophobic chain in 2,2-Bis(hydroxymethyl)butyl docosanoate makes it a promising candidate for use in surface modification and the formulation of advanced coatings and adhesives.

Development of Coatings and Adhesives

In coating and adhesive formulations, 2,2-Bis(hydroxymethyl)butyl docosanoate can serve multiple roles. As a reactive component in polyurethane or polyester-based coatings, its hydroxyl groups can participate in the crosslinking reactions, covalently bonding it into the polymer matrix. specialchem.com The long docosanoate tail would then be oriented towards the surface, imparting hydrophobic and water-repellent properties to the coating.

The presence of long-chain fatty acid esters in coating formulations can also act as a leveling agent, improving the flow and appearance of the coating film. shinetsusilicone-global.com In adhesive formulations, the flexibility imparted by the long alkyl chain could enhance peel strength and impact resistance. The use of fatty acid esters in emulsions for cleaning surface coatings further highlights their compatibility with coating components. google.com

The influence of diol structure on the properties of waterborne polyurethanes is significant, with branched structures and the choice between polyether and polyester backbones affecting film properties. globethesis.com Fatty acid esters are also used as intermediates and additives in a variety of industrial applications, including coatings and lubricants. govi.com

Data Tables

Table 1: Inferred Effects of 2,2-Bis(hydroxymethyl)butyl Docosanoate on Polymer Properties

Polymer SystemInferred Property ModificationRationale
Water-based PolyurethanesIncreased flexibility, enhanced water resistance, improved film formation. researchgate.netThe long docosanoate chain acts as an internal plasticizer and a hydrophobic moiety. researchgate.net
Polyester ResinsIncreased flexibility, reduced crystallinity, enhanced hydrophobicity.The bulky aliphatic side chain disrupts polymer packing.
Epoxy ResinsImproved toughness, increased impact resistance, enhanced flexibility. tu.edu.yeresearchgate.netThe long, flexible docosanoate chain acts as an internal plasticizer. researchgate.net
Cyclic Olefin CopolymersPotential for tailored Tg and barrier properties.Incorporation as a functional comonomer would alter free volume and chain mobility. researchgate.net
Coatings and AdhesivesEnhanced hydrophobicity, improved leveling, increased flexibility. shinetsusilicone-global.comThe long alkyl chain provides water repellency and acts as a plasticizer. shinetsusilicone-global.com

Application in Leather Finishes and Textile Treatments

The utilization of ester compounds in the treatment of leather and textiles is a well-established practice aimed at enhancing the material's physical properties. In leather production, a crucial step known as fatliquoring involves introducing oils and fats to lubricate the collagen fibers, which prevents them from sticking together after drying. This process is essential for achieving softness, flexibility, and strength in the final leather product. researchgate.net While specific documentation detailing the use of 2,2-Bis(hydroxymethyl)butyl docosanoate is not widespread, its structural characteristics as a pentaerythritol (B129877) ester suggest its suitability for such applications. cnlubricantadditive.com Pentaerythritol esters are known for their high thermal stability and biodegradability, making them desirable for modern finishing agents. cnlubricantadditive.com

Finishing agents for leather and synthetic leather substitutes often employ complex formulations to achieve desired characteristics like a smooth, non-sticky feel, high gloss, and improved flexibility, particularly at low temperatures. google.com The long docosanoate chain in 2,2-Bis(hydroxymethyl)butyl docosanoate would contribute to the lubricity and suppleness of the treated material, while the bis(hydroxymethyl) groups offer potential sites for further chemical interactions or cross-linking, which can enhance the durability of the finish.

Influence on Wettability, Adhesion, and Durability of Surfaces

The chemical structure of 2,2-Bis(hydroxymethyl)butyl docosanoate inherently dictates its influence on surface properties. The long, saturated docosanoate fatty acid chain is hydrophobic, while the two hydroxyl (-OH) groups are hydrophilic. This amphiphilic nature is key to its function as a surface-modifying agent. When applied to a surface, the molecule can orient itself to alter the surface energy, which in turn affects wettability, adhesion, and durability. researchgate.net

Wettability, often quantified by measuring the contact angle of a liquid on a surface, can be significantly modified. researchgate.net The hydrophobic tail would tend to decrease the wettability of a surface to aqueous liquids, leading to a higher contact angle and a water-repellent effect. Conversely, the hydrophilic hydroxyl groups can improve adhesion to polar substrates or subsequent coating layers through hydrogen bonding. cankaya.edu.tr This dual functionality is advantageous in creating durable finishes. For instance, in coatings, the ester can promote adhesion to the substrate while presenting a hydrophobic surface to the environment, enhancing resistance to moisture and environmental degradation. mdpi.com The modification of surface properties is a critical area of research, with techniques constantly being developed to tailor surfaces for specific applications, from biocompatible materials to self-cleaning fabrics. researchgate.netrsc.org

Table 1: Theoretical Influence of Functional Groups on Surface Properties
Functional GroupChemical StructureExpected Influence on Wettability (Water)Primary Interaction Mechanism for Adhesion
Docosanoate ChainCH₃(CH₂)₂₀COO-Decrease (Hydrophobic)Van der Waals forces
Hydroxymethyl Groups-CH₂OHIncrease (Hydrophilic)Hydrogen Bonding

Novel Functional Materials and Composite Research

The unique structure of 2,2-Bis(hydroxymethyl)butyl docosanoate, derived from pentaerythritol, makes it a candidate for integration into advanced functional materials. zbaqchem.com Pentaerythritol and its derivatives are versatile building blocks used in a wide array of applications, including plastics, paints, and explosives. wikipedia.org

Integration into Mechanoluminescent Compositions

While direct research linking 2,2-Bis(hydroxymethyl)butyl docosanoate to mechanoluminescent compositions is limited, the broader class of ester-based compounds is explored for such applications. Mechanoluminescent materials emit light in response to mechanical stress. The properties of the matrix material, in which the luminescent particles are dispersed, are critical. The matrix must be able to efficiently transfer stress to the active particles. The long aliphatic chain of the docosanoate ester could provide the necessary flexibility and plasticity to a polymer matrix, potentially enhancing the mechanoluminescent effect by ensuring proper stress distribution without premature fracture.

Application in Biological Sample Processing Compositions

In the realm of biological sample processing, surface modification of analytical devices is crucial. rsc.org For instance, in capillary electrophoresis, modifying the inner surfaces of microchannels is necessary to reduce the electroosmotic flow and prevent analytes from sticking to the walls. rsc.org While not directly documented for 2,2-Bis(hydroxymethyl)butyl docosanoate, related compounds like 2,2-Bis(hydroxymethyl)butyric acid are used to create water-soluble polyurethanes and polyesters that can function as hydrophilic coating agents. chemicalbook.com The amphiphilic nature of 2,2-Bis(hydroxymethyl)butyl docosanoate could theoretically be used to create coatings that manage the hydrophobic/hydrophilic interactions between biological molecules (like DNA or proteins) and the surfaces of processing chips or containers.

Exploration in Biomedical Polymers and Drug Delivery Systems (if derived from related compounds)

The exploration of pentaerythritol derivatives in biomedical applications is an active area of research. zbaqchem.com Specifically, the closely related compound 2,2'-bis(hydroxymethyl)propionic acid (bis-MPA) is a key monomer in the synthesis of advanced biodegradable polymers for drug delivery. researchgate.netnih.gov Researchers have successfully synthesized functional polyesters from bis-MPA that can form stable nanoparticles to encapsulate therapeutic drugs. researchgate.net

Computational Chemistry and Theoretical Modeling of 2,2 Bis Hydroxymethyl Butyl Docosanoate

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) and ab initio methods are powerful computational tools for predicting molecular properties. For a molecule like 2,2-Bis(hydroxymethyl)butyl docosanoate, these calculations would typically focus on several key areas:

Geometric Optimization: Determining the most stable three-dimensional arrangement of atoms. The long docosanoate chain would likely adopt a largely linear, all-trans conformation to minimize steric hindrance, while the headgroup, derived from a neopentyl-like structure, would exhibit a tetrahedral geometry around the central quaternary carbon.

Electronic Properties: Calculating the distribution of electron density, which is crucial for understanding reactivity. The ester linkage and the two hydroxyl groups are the most electronically active sites. The carbonyl oxygen and the hydroxyl oxygens will possess partial negative charges, making them susceptible to electrophilic attack, while the carbonyl carbon and the protons of the hydroxyl groups will have partial positive charges, making them targets for nucleophiles.

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting chemical reactivity. For this molecule, the HOMO is expected to be localized around the oxygen atoms of the ester and hydroxyl groups, indicating these are the primary sites for electron donation. The LUMO would likely be centered on the carbonyl carbon of the ester group, suggesting this is the most favorable site for accepting electrons. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.

Hypothetical DFT-calculated properties for a simplified analog, neopentyl glycol monobehenate, are presented in Table 1 to illustrate the expected electronic characteristics.

Table 1: Hypothetical DFT-Calculated Electronic Properties of a Neopentyl Glycol Monobehenate Analog

Property Predicted Value Significance
HOMO Energy -6.5 eV Indicates the energy of the highest energy electrons available for reaction.
LUMO Energy +1.2 eV Represents the energy of the lowest energy empty orbital, a target for nucleophiles.
HOMO-LUMO Gap 7.7 eV A larger gap suggests higher kinetic stability and lower reactivity.

Note: These values are hypothetical and intended for illustrative purposes, based on general principles of computational chemistry for similar long-chain esters.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful lens to study the dynamic behavior of 2,2-Bis(hydroxymethyl)butyl docosanoate, providing insights into its conformational flexibility and how it interacts with other molecules. MD simulations model the movement of atoms over time, governed by a force field that describes the potential energy of the system.

For a molecule with a long aliphatic tail like docosanoic acid, MD simulations can reveal:

Conformational Landscape: The docosanoate chain can adopt various conformations, from a fully extended, linear structure to more folded and compact forms. The simulations can quantify the probability of finding the chain in different conformational states and the energy barriers between them.

Intermolecular Packing: In a condensed phase (liquid or solid), these molecules would self-assemble. MD simulations can predict how the long, nonpolar tails would align due to van der Waals forces, likely forming lamellar or other ordered structures, while the polar headgroups would interact via hydrogen bonding.

Solvation Behavior: When placed in a solvent, MD can simulate how solvent molecules arrange around the solute. In a polar solvent like water, the polar headgroup would be well-solvated, while the nonpolar tail would be repelled, driving aggregation and micelle formation. In a nonpolar solvent, the opposite would be true.

Coarse-Grained Modeling for Polymerization Behavior and Network Formation

While all-atom MD simulations provide detailed information, they are computationally expensive for studying large-scale phenomena like polymerization. Coarse-grained (CG) modeling simplifies the system by grouping several atoms into a single "bead," allowing for the simulation of larger systems over longer timescales. nih.govnist.govacs.org

For 2,2-Bis(hydroxymethyl)butyl docosanoate, a CG model could be developed to study its potential use as a monomer in polymerization reactions. The two hydroxyl groups make it a suitable candidate for forming polyesters or polyurethanes. A CG model might represent the long docosanoate tail as a single bead, the central neopentyl-like core as another, and each hydroxyl group as a reactive site.

Using such a model, researchers could simulate:

Polymerization Kinetics: By defining reactive potentials between the hydroxyl "beads" and corresponding functional groups on other monomers (e.g., carboxylic acids or isocyanates), the rate and extent of polymerization could be studied under various conditions.

Network Formation: As the polymerization proceeds, a cross-linked network can form. CG simulations can predict the topology of this network, including the distribution of cross-link densities and the average chain length between cross-links.

Morphology of the Resulting Polymer: The simulations can reveal how the long docosanoate side chains organize within the polymer network, potentially forming crystalline domains that would influence the mechanical and thermal properties of the final material. Research on polymers with long alkyl side chains suggests they can act as "plasticizers" or form ordered, phase-separated structures. researchgate.netarxiv.org

Table 2: Illustrative Coarse-Grained Model Parameters for 2,2-Bis(hydroxymethyl)butyl Docosanoate

Bead Represented Atoms Interaction Type Potential Application in Simulation
C22_tail C21H43 alkyl chain Lennard-Jones (non-polar) Simulating hydrophobic interactions and chain packing.
NEO_core C(CH2)2(C2H5) Excluded volume Represents the steric bulk of the central branched structure.

Note: This table is a simplified, hypothetical representation of a possible coarse-graining scheme.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or physical properties of chemicals based on their molecular structure. researchgate.netmdpi.comlongdom.org While no specific QSAR/QSPR models for 2,2-Bis(hydroxymethyl)butyl docosanoate have been published, the principles can be applied to design new molecules with desired properties.

A hypothetical QSPR study for a series of related long-chain diol esters could involve the following steps:

Data Collection: A dataset of molecules with varying chain lengths (e.g., from C12 to C22) and different diol headgroups would be compiled. Their relevant properties, such as melting point, viscosity, and solubility, would be experimentally measured or obtained from reliable sources.

Descriptor Calculation: For each molecule, a large number of numerical descriptors would be calculated. These can be constitutional (e.g., molecular weight, number of atoms), topological (e.g., branching indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment).

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical model that correlates a subset of the most relevant descriptors with the property of interest.

Model Validation: The predictive power of the model would be rigorously tested using an external set of molecules not used in the model development.

For instance, a QSPR model might predict the melting point of such esters based on the total number of carbon atoms (related to van der Waals forces) and a descriptor for hydrogen bonding capacity (related to the headgroup). Such models would be invaluable for the in silico design of new esters with tailored physical properties for applications as, for example, phase change materials or lubricants, without the need for synthesizing and testing each candidate compound. Studies on aliphatic hydrocarbons and other organic compounds have demonstrated the feasibility of developing robust QSAR/QSPR models for predicting various endpoints. aimspress.comnih.gov

Emerging Research Frontiers and Future Perspectives

Sustainable Synthesis and Bio-Sourced Alternatives

The future production of 2,2-Bis(hydroxymethyl)butyl docosanoate is intrinsically linked to sustainable and bio-based manufacturing principles. The entire molecule can potentially be derived from renewable resources. monchy.comchemengconsulting.com The docosanoate portion is derived from docosanoic acid (also known as behenic acid), a long-chain fatty acid found in plant oils such as rapeseed and crambe oil. unisol-inc.ca The alcohol component, 2,2-bis(hydroxymethyl)butan-1-ol, can be envisioned as being synthesized from bio-based platform chemicals. Polyols like trimethylolpropane (B17298) and pentaerythritol (B129877), which are structurally similar, are key targets for bio-based production routes. nih.govacs.org

A major research thrust is the shift from conventional chemical synthesis to greener enzymatic processes. longdom.org Lipase-catalyzed esterification represents a promising alternative that operates under milder conditions, reducing energy consumption and unwanted side reactions. scielo.br Enzymes like Candida antarctica lipase (B570770) B (CALB) have shown high efficiency in producing fatty acid esters, offering high selectivity and simplifying downstream purification. nih.govtandfonline.com This enzymatic approach is not only more environmentally friendly but can also lead to higher purity products. longdom.orgscielo.br

Table 1: Comparison of Synthesis Routes for Polyol Esters

ParameterConventional Chemical SynthesisEnzymatic Synthesis
CatalystStrong mineral acids (e.g., sulfuric acid)Lipases (e.g., CALB, Lipolase 100 L) tandfonline.com
TemperatureHigh (>150°C)Mild (30-70°C) tandfonline.com
PressureOften requires vacuum to remove waterAtmospheric pressure
ByproductsColor bodies, degradation productsMinimal, mainly water
Environmental ImpactHigh energy use, corrosive waste streamsLower energy use, biodegradable catalyst, less waste nih.gov
SelectivityLow, can lead to complex mixturesHigh, specific to primary hydroxyl groups nih.gov

Advanced Functionalization for Stimuli-Responsive and Self-Healing Materials

The presence of two free hydroxyl (-OH) groups on the 2,2-bis(hydroxymethyl)butyl backbone is a key feature for advanced applications. These reactive sites allow for the molecule to be functionalized and incorporated into "smart" materials.

Stimuli-Responsive Materials: The long C22 alkyl chain imparts significant van der Waals interactions and a distinct melting point. This makes the compound a candidate for use as a solid-liquid phase change material (PCM). researchgate.netunimap.edu.my PCMs absorb and release large amounts of latent heat during phase transitions, making them ideal for thermal energy storage. unimap.edu.mymdpi.com By incorporating this molecule into polymers or building materials, it could be used to regulate temperature in smart textiles, electronics, and buildings. purdue.edu Research into binary mixtures with other fatty acid esters could allow for precise tuning of the melting temperature for specific applications. purdue.edu

Self-Healing Materials: The free hydroxyl groups can form extensive hydrogen bond networks. mdpi.comnih.gov These non-covalent bonds are reversible and can reform after being broken. youtube.com When integrated into a polymer matrix, 2,2-Bis(hydroxymethyl)butyl docosanoate could act as a cross-linker or a mobile healing agent. If a crack forms, the hydrogen bonds can break and subsequently reform across the damaged interface, restoring the material's integrity. mdpi.comresearchgate.netrsc.org This concept has been successfully demonstrated in other systems using fatty acids and polyols to create self-healing rubbers and coatings. mdpi.com

Integration into Circular Economy Models for Polymer Recycling and Upcycling

Designing materials for a circular economy, where resources are reused rather than discarded, is a critical goal. Due to its chemical nature, 2,2-Bis(hydroxymethyl)butyl docosanoate is well-suited for such models.

The central ester linkage (-COO-) in the molecule is its key feature for chemical recyclability. Unlike the robust carbon-carbon bonds in polyolefins, ester bonds can be selectively cleaved through processes like hydrolysis, alcoholysis, or glycolysis. rsc.orgosti.govlu.se This allows for the depolymerization of materials containing this compound back to their original building blocks: the polyol and the fatty acid. rsc.orgrsc.org These recovered monomers can then be purified and repolymerized to create new, virgin-quality materials, achieving a closed-loop recycling system that avoids the downcycling often seen with mechanical recycling. lu.seresearchgate.net The potential for chemical recycling makes polyesters an ideal class of plastics for creating a circular carbon resource. rsc.org Studies show that such recycling models can be both economically and environmentally beneficial compared to conventional manufacturing. osti.govwastedive.comzerowasteeurope.eu

Table 2: Potential End-of-Life Options and Circularity

End-of-Life OptionDescriptionCircularity Outcome
Landfill/IncinerationTraditional linear model of disposal.No circularity; loss of resources. wastedive.com
Mechanical RecyclingMelting and reforming the material. Often leads to degradation of properties.Downcycling; limited number of cycles. lu.se
Chemical Recycling (Hydrolysis/Alcoholysis)Breaking the ester bonds to recover the original monomer constituents. rsc.orgTrue circularity; monomers can be used to make virgin-quality polymer. rsc.orgacs.org
BiodegradationBreakdown by microorganisms. As a fatty acid ester, it is expected to be biodegradable.Organic recycling; returns carbon to the biosphere. chemengconsulting.com

Exploration in Nanomaterials and Smart Devices

The molecular structure of 2,2-Bis(hydroxymethyl)butyl docosanoate lends itself to exploration in the fields of nanotechnology and smart devices.

Nanomaterials: The molecule is amphiphilic, possessing a hydrophilic polyol "head" and a long, hydrophobic C22 "tail." This structure is conducive to self-assembly in certain solvents, potentially forming nanostructures like micelles or vesicles. It could also be used as a surface functionalizing agent for nanoparticles, improving their dispersion and compatibility within polymer matrices or non-polar liquids. mdpi.comresearchgate.net

Smart Devices: The most direct application in smart devices stems from its potential as a phase change material (PCM). researchgate.net PCMs are critical components in thermal management systems. For example, when integrated into building materials, they can passively absorb heat during the day and release it at night, reducing heating and cooling costs. In electronics, they can prevent overheating by absorbing transient heat spikes. The thermal properties of long-chain fatty acid esters are well-documented, with melting points that can be tailored for various applications. researchgate.netunimap.edu.my

Table 3: Potential Properties of Long-Chain Polyol Esters as Phase Change Materials

PropertyPotential Value/CharacteristicRelevance
Melting TemperatureTunable (e.g., 20-70°C) based on fatty acid chain length. unimap.edu.myDetermines the operating temperature for thermal regulation.
Latent Heat of FusionHigh (e.g., 150-200 J/g). unimap.edu.myresearchgate.netHigh energy storage capacity per unit mass.
Thermal StabilityGood, as polyol esters are used in high-temperature lubricants. nist.govEnsures long-term performance through many melt/freeze cycles.
SupercoolingMinimal in fatty acids and their esters. unimap.edu.myEnsures reliable energy release at the freezing point.
CorrosivityLow, less corrosive than free fatty acids. researchgate.netImproves compatibility with containment materials (e.g., metals).

Synergistic Effects in Multi-component Systems

Beyond its use as a primary functional material, 2,2-Bis(hydroxymethyl)butyl docosanoate is a strong candidate for use as a performance-enhancing additive in various multi-component systems. Its molecular structure allows it to interact synergistically with polymers and other materials.

Bio-Plasticizer: The long, flexible docosanoate tail can interpenetrate polymer chains, increasing the free volume and enhancing the flexibility and workability of rigid polymers. google.com This makes it a potential bio-based plasticizer, offering a sustainable alternative to traditional phthalate-based plasticizers in materials like PVC or improving the flexibility of bio-polymers like Polylactic Acid (PLA). units.it

Bio-Lubricant: Polyol esters are a well-established class of high-performance synthetic lubricants known for their excellent thermal stability, low volatility, and high lubricity. nih.govyoutube.comtandfonline.com The structure of this compound is ideal for such applications. researchgate.netfkit.hrtandfonline.com When blended with conventional mineral oils or used in bio-based formulations, it can reduce friction and wear, improving efficiency and extending the life of machinery. researchgate.net Its high flash point and biodegradability offer safety and environmental advantages over traditional lubricants. nih.gov

Table 4: Potential Synergistic Roles in Polymer Systems

SystemPotential RoleAnticipated Synergistic Effect
Polyvinyl Chloride (PVC)Bio-plasticizerIncreases flexibility and processability; reduces reliance on fossil-based plasticizers. google.comunits.it
Polylactic Acid (PLA)Toughening Agent / PlasticizerReduces brittleness and improves impact strength of the bio-polymer.
Polyurethane (PU) Foams/ElastomersReactive Modifier / Hydrophobic AgentThe -OH groups can react into the PU network; the fatty chain increases water resistance. specialchem.comemeryoleo.comrsc.org
Rubber CompositesProcessing Aid / Internal LubricantImproves filler dispersion and reduces mixing energy.
Cosmetic FormulationsEmollient / Rheology ModifierProvides skin-conditioning benefits and controls product viscosity.

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